molecular formula C10H17N5O B7521974 N-cycloheptyl-2-(tetrazol-1-yl)acetamide

N-cycloheptyl-2-(tetrazol-1-yl)acetamide

Cat. No.: B7521974
M. Wt: 223.28 g/mol
InChI Key: ZKVNBBSKLIRZJI-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(tetrazol-1-yl)acetamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their unique properties, including significant thermal stability and high nitrogen content. These properties make them valuable in various applications, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(tetrazol-1-yl)acetamide typically involves the heterocyclization reaction of primary amines, orthoesters, and azidesThe reaction conditions are relatively mild, and the yields are generally high, ranging from 85% to 95% .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(tetrazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds.

Scientific Research Applications

N-cycloheptyl-2-(tetrazol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(tetrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, tetrazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-(tetrazol-1-yl)acetamide stands out due to its specific cycloheptyl group, which imparts unique steric and electronic properties. This makes it distinct from other tetrazole derivatives and can influence its reactivity and biological activity.

Properties

IUPAC Name

N-cycloheptyl-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c16-10(7-15-8-11-13-14-15)12-9-5-3-1-2-4-6-9/h8-9H,1-7H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVNBBSKLIRZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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